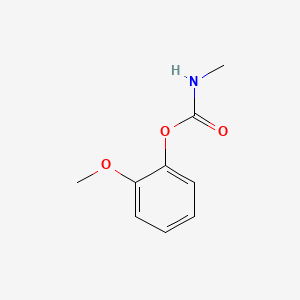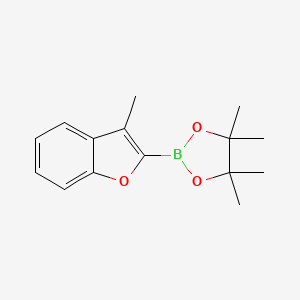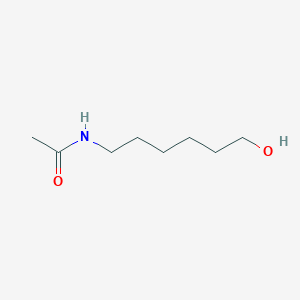
Acetamide, N-(6-hydroxyhexyl)-
描述
Acetamide, N-(6-hydroxyhexyl)-: is an organic compound with the molecular formula C8H17NO2 . It is a derivative of acetamide, where a hydroxyhexyl group is attached to the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(6-hydroxyhexyl)- typically involves the reaction of 6-aminohexanol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
6-Aminohexanol+Acetic Anhydride→Acetamide, N-(6-hydroxyhexyl)-+Acetic Acid
Industrial Production Methods: Industrial production of Acetamide, N-(6-hydroxyhexyl)- may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the compound meets the required standards for its intended applications .
化学反应分析
Types of Reactions: Acetamide, N-(6-hydroxyhexyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides with different functional groups.
科学研究应用
Chemistry: Acetamide, N-(6-hydroxyhexyl)- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable compound in organic synthesis .
Biology: In biological research, Acetamide, N-(6-hydroxyhexyl)- is studied for its potential effects on cellular processes. It may be used in experiments to understand the role of specific functional groups in biological systems .
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases .
Industry: Acetamide, N-(6-hydroxyhexyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings .
作用机制
The mechanism of action of Acetamide, N-(6-hydroxyhexyl)- involves its interaction with specific molecular targets. The hydroxyhexyl group allows the compound to form hydrogen bonds with target molecules, influencing their activity. The amide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
N-(6-Hydroxyhexyl)palmitamide: Similar structure but with a longer hydrocarbon chain.
N-(6-Hydroxyhexyl)benzamide: Similar structure but with a benzene ring instead of an acetamide group.
Uniqueness: Acetamide, N-(6-hydroxyhexyl)- is unique due to its specific combination of a hydroxyhexyl group and an acetamide group. This combination allows for unique interactions and properties that are not observed in similar compounds.
属性
CAS 编号 |
23363-92-0 |
|---|---|
分子式 |
C8H17NO2 |
分子量 |
159.23 g/mol |
IUPAC 名称 |
N-(6-hydroxyhexyl)acetamide |
InChI |
InChI=1S/C8H17NO2/c1-8(11)9-6-4-2-3-5-7-10/h10H,2-7H2,1H3,(H,9,11) |
InChI 键 |
VJPODIJDERZHMG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCCCCCCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
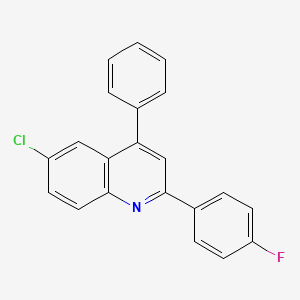

![Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B8766764.png)
![3-Benzyl-5-hydroxy-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8766770.png)

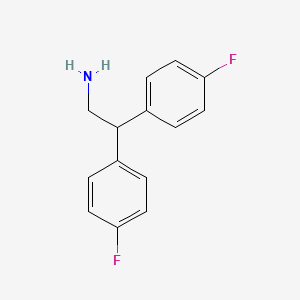
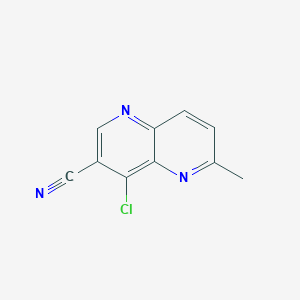
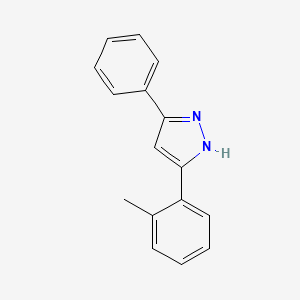
![5-(4-Chlorophenyl)-1-methylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B8766797.png)

